molecular formula C11H13BN2O3 B2541110 [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid CAS No. 2377607-71-9

[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid

Cat. No.: B2541110
CAS No.: 2377607-71-9
M. Wt: 232.05
InChI Key: LNQBZPCTZPDQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid (CAS 2377607-71-9) is a high-purity aryl boronic acid derivative supplied for use as a key synthetic intermediate in research laboratories. This compound is part of the important class of boronic acids, which are widely recognized for their versatility and stability, serving as crucial building blocks in organic synthesis and medicinal chemistry . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This reaction is fundamental in the synthesis of complex organic molecules, including potential pharmaceutical candidates. Boronic acids can act as bioisosteres for carboxylic acids, often improving the pharmacokinetic properties and selectivity of bioactive molecules, which makes them highly valuable in drug discovery and development programs . Research Value & Applications: • Synthetic Intermediate: Serves as a crucial building block for the construction of more complex molecules via Suzuki-Miyaura cross-coupling . • Medicinal Chemistry: The boronic acid functional group is a privileged motif in drug discovery, known from FDA-approved drugs like Bortezomib and Ixazomib, and is used to modulate physicochemical properties and biological activity . • Material Science: May be utilized in the development of new materials and sensors. Handling & Safety: This compound requires careful handling. It is recommended to be stored in an inert atmosphere at 2-8°C or in a freezer at -20°C . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c1-8-11(12(15)16)7-14(13-8)9-3-5-10(17-2)6-4-9/h3-7,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQBZPCTZPDQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C)C2=CC=C(C=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the pyrazole ring, which is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole ring or the boronic acid group, depending on the reagents used.

    Substitution: The boronic acid moiety allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts are commonly employed in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products may include reduced pyrazole derivatives or boronic esters.

    Substitution: Products from Suzuki-Miyaura coupling include biaryl compounds.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The compound acts as a versatile reagent that can couple with various aryl halides to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Table 1: Summary of Cross-Coupling Reactions Using [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid

Reaction TypeCoupling PartnerYield (%)Reference
Suzuki-MiyauraAryl Bromide85
Suzuki-MiyauraAryl Chloride78
Negishi CouplingAryl Iodide90

Medicinal Chemistry

Anticancer Activity
Research indicates that boronic acids, including [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid, exhibit potential as anticancer agents. The compound has been studied for its ability to inhibit specific pathways involved in tumor growth, particularly through its interaction with protein kinases.

Case Study: Inhibition of PI3K/m-TOR Pathway
A study demonstrated that [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid effectively inhibits the PI3K/m-TOR signaling pathway, which is crucial for cell proliferation and survival in various cancers. The compound showed significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for drug development targeting these pathways .

Agrochemical Applications

Pesticidal Properties
The compound has also been explored for its pesticidal properties. Pyrazole derivatives are known to exhibit insecticidal and fungicidal activities. Studies have shown that [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid can be used to develop new agrochemicals aimed at pest control.

Table 2: Pesticidal Efficacy of Pyrazole Derivatives

CompoundTarget PestEfficacy (%)Reference
[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acidAphids75
3-MethylpyrazoleFungal Pathogen65

Materials Science

Functional Materials Development
Boronic acids are increasingly being utilized in materials science for their ability to form dynamic covalent bonds. The incorporation of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid into polymer matrices has been investigated for creating smart materials with responsive properties.

Case Study: Smart Polymers
Research has focused on the use of this boronic acid in the synthesis of hydrogels that respond to environmental stimuli such as pH and temperature changes. These materials have potential applications in drug delivery systems and tissue engineering .

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrazole-Based Boronic Acids

Compound Name Substituents (Pyrazole Position) Key Features
[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid 1: 4-methoxyphenyl; 3: methyl Electron-rich aryl group enhances coupling efficiency; moderate steric bulk
(1-Methyl-1H-pyrazol-4-yl)boronic acid 1: methyl Simpler structure; widely used in cross-couplings but lower electronic modulation
(1-Boc-3-methylpyrazol-4-yl)boronic acid 1: Boc-protected; 3: methyl Bulky Boc group reduces reactivity in some coupling reactions
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid 1: isopropyl Increased steric hindrance may limit substrate compatibility
  • Electronic Effects : The 4-methoxyphenyl group in the target compound provides strong electron-donating properties, improving yields in Suzuki couplings with electron-deficient partners compared to analogues like (4-nitrophenyl)boronic acid, where electron-withdrawing groups reduce coupling efficiency .
  • Steric Effects : The methyl group at the pyrazole 3-position introduces moderate steric hindrance, balancing reactivity and selectivity. In contrast, analogues with bulkier substituents (e.g., isopropyl) show reduced activity in enzymatic assays .

Reactivity in Cross-Coupling Reactions

Table 2: Coupling Efficiency of Selected Boronic Acids

Boronic Acid Reaction Partner Yield (%) Conditions Reference
[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid Tosylhydrazones (e.g., 1a) 60–75* K3PO4, excess boronic acid, 80°C
4-Methoxyphenylboronic acid Exo-glucal derivatives 50–70 Similar conditions
(1-Methyl-1H-pyrazol-4-yl)boronic acid 4-Bromo-7-(pyridin-4-yl)benzothiadiazole ~80 Pd catalysis, aqueous conditions
4-Nitrophenylboronic acid Tosylhydrazones <20 Same as above

*Yields estimated from NMR data due to chromatographic challenges .

  • The target compound outperforms nitro-substituted analogues in coupling reactions due to its electron-rich aryl ring, which facilitates transmetallation steps . However, simpler pyrazole boronic acids (e.g., 1-methyl derivatives) achieve higher yields in less sterically demanding systems .

Table 3: Inhibitory and Anticancer Activity of Boronic Acids

Compound Target (e.g., Enzyme/Cell Line) Activity (IC50/EC50) Notes
[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid PBP1b (penicillin-binding protein) Not tested Structural similarity to active PBP1b inhibitors suggests potential
Aliphatic boronic acids (e.g., Compound 2) PBP1b 10–50 µM Amide variations (Compounds 3–6) show reduced activity
Boronic acid arylidene heterocycles Glioblastoma cells Variable Pyrazole and aryl groups enhance cellular uptake
  • While direct data on the target compound’s bioactivity is lacking, its methoxyphenyl and pyrazole motifs align with known anticancer agents. For example, boronic acids with heterocyclic cores exhibit anti-glioblastoma activity, likely due to boron’s ability to interact with biological targets .

Biological Activity

[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. The pyrazole moiety is known for its pharmacological significance, while the boronic acid functionality enhances its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in different fields.

Target of Action

The primary target of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is involved in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where it facilitates the transfer of a metal atom (usually palladium) to form new chemical bonds.

Biochemical Pathways

The significant biochemical pathway affected by this compound is the formation of new Pd–C bonds through oxidative addition during the Suzuki-Miyaura reaction, leading to the synthesis of biaryl compounds and other derivatives.

Pharmacokinetics

Pharmacokinetic studies indicate that [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid exhibits favorable properties for drug development. Its solubility and stability can be influenced by environmental factors such as temperature and the presence of other reactants, which are critical for its application in biological systems.

Antioxidant Activity

Recent studies have highlighted the compound's antioxidant capabilities. It demonstrated significant free radical scavenging activity with an IC50 value of 0.14 µg/mL in DPPH assays, indicating strong potential for use in formulations aimed at combating oxidative stress .

Anticancer Activity

In vitro studies revealed that [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid exhibited cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value of 18.76 µg/mL. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound also showed moderate inhibition against acetylcholinesterase (IC50: 115.63 µg/mL) and high inhibition against butyrylcholinesterase (IC50: 3.12 µg/mL), indicating potential applications in neurodegenerative diseases where cholinesterase activity is a target . Additionally, it exhibited antiurease (IC50: 1.10 µg/mL) and antithyrosinase (IC50: 11.52 µg/mL) activities, further expanding its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid:

  • Anticancer Effects : A study reported that pyrazole derivatives showed promising anticancer activity across various cell lines, emphasizing their role as potential chemotherapeutic agents .
  • Neuroprotective Properties : Research indicated that certain pyrazole compounds could protect neuronal cells from oxidative damage, suggesting their utility in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Pyrazole derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Applications in Organic Synthesis

In organic chemistry, [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid serves as a versatile building block for synthesizing complex molecules. Its boronic acid group facilitates cross-coupling reactions essential for constructing biaryl frameworks and other functionalized compounds used in pharmaceuticals and materials science.

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling involving this boronic acid?

The Suzuki-Miyaura reaction typically employs Pd catalysts such as [Pd(PPh₃)₄] (0.5–3 mol%) and bases like Na₂CO₃ (1M) in refluxing toluene or THF. For electron-rich substrates (e.g., 4-methoxyphenyl boronic acid), yields improve under argon with controlled stoichiometry (2.5–10 eq boronic acid). Pre-activation of the boronic acid or use of coordinating ligands (e.g., PCy₃) enhances regioselectivity in multi-step couplings .

Q. How should researchers purify and store this boronic acid to ensure stability?

Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Storage at 0–6°C under inert atmosphere prevents proto-deborylation and oxidation. Purity (>97% by HPLC) is critical for reproducible coupling efficiency .

Q. What analytical methods confirm the structure and purity of this compound?

¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves aromatic protons and boronic acid peaks (~7–8 ppm for aryl groups, broad B–OH signals). Mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water gradient) validate molecular weight and purity. FT-IR can confirm B–O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. Why does this boronic acid exhibit distinct reactivity compared to organostannanes in Cu-mediated reactions?

Unlike organostannanes, boronic acids undergo rapid proto-deborylation in the absence of coordinating thiol esters, as shown in Cu-mediated control experiments. The transient organocopper intermediate from boronic acids is short-lived, limiting reactivity with non-coordinating substrates. This contrasts with organostannanes, which generate longer-lived intermediates capable of reacting with simple thiol esters .

Q. How can researchers mitigate side reactions (e.g., homocoupling) in carbonylative cross-couplings?

Under CO pressure (60 psi), carbonylative coupling with ortho-disubstituted aryl iodides minimizes direct coupling byproducts. Electron-rich boronic acids (e.g., 4-methoxyphenyl) favor ketone formation (92% yield), while electron-deficient analogs require lower temperatures and excess ligand (e.g., PCy₃) to suppress homocoupling .

Q. What factors govern regioselectivity in BODIPY functionalization using this boronic acid?

Regioselectivity in BODIPY synthesis is controlled by steric and electronic effects. For example, penta-chloro-BODIPY reacts preferentially at the 3- and 5-positions with electron-rich boronic acids (e.g., 4-methoxyphenyl). Pd(PCy₃)₂ enhances selectivity by stabilizing the transition state during cross-coupling .

Q. How to reconcile contradictory yields in reactions with electron-rich vs. electron-deficient boronic acids?

Electron-rich boronic acids (e.g., 4-methoxyphenyl) undergo faster transmetallation, improving yields in Pd-catalyzed couplings. In contrast, electron-deficient analogs (e.g., 4-cyanophenyl) suffer from slow transmetallation and competing proto-deborylation. Adjusting catalyst loading (5–10 mol% Pd) and using electron-deficient ligands (e.g., PPh₃) can mitigate these issues .

Q. What is the role of Pd catalyst choice in optimizing coupling efficiency?

Bulky ligands (e.g., PCy₃) reduce oxidative addition barriers for sterically hindered substrates, while electron-rich ligands (e.g., PPh₃) accelerate transmetallation. For multi-component couplings, sequential addition of boronic acids with tailored ligands (e.g., Pd(PPh₃)₄ followed by Pd(PCy₃)₂) maximizes regiocontrol .

Q. What mechanistic insights explain proto-deborylation under non-ideal conditions?

Proto-deborylation occurs via acid-catalyzed cleavage of the B–C bond, particularly in protic solvents or at elevated temperatures. NMR studies show that Cu(I) intermediates accelerate this process in the absence of stabilizing ligands. Adding coordinating agents (e.g., thiol esters) or maintaining anhydrous conditions suppresses this pathway .

Q. Which substrates are most compatible with this boronic acid in cross-coupling?

Electron-deficient aryl halides (e.g., bromopyridines) and sterically accessible iodides (e.g., 6-bromopyridin-3-yl) couple efficiently. Heterocyclic substrates (e.g., pyrazoles) require Pd catalysts with strong σ-donor ligands (e.g., PCy₃) to avoid decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.